molecular formula C10H13F3O5S B190040 Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate CAS No. 122948-57-6

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Cat. No.: B190040
CAS No.: 122948-57-6
M. Wt: 302.27 g/mol
InChI Key: FKPYEDFRKMRJBL-UHFFFAOYSA-N
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Description

This compound is synthesized via palladium-catalyzed reactions using ethyl cyclohexanone-4-carboxylate as a precursor .

Properties

IUPAC Name

ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPYEDFRKMRJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432025
Record name Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122948-57-6
Record name Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Esterification

The synthesis begins with cyclohex-3-enecarboxylic acid, which undergoes esterification to introduce the ethyl group. In a typical procedure, the carboxylic acid is refluxed with excess ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid or HCl). This step yields ethyl cyclohex-3-enecarboxylate, characterized by its ester moiety and retained double bond.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Catalyst : H₂SO₄ (5–10 mol%)

  • Temperature : 60–80°C, reflux

  • Duration : 6–12 hours

The esterification efficiency depends on the removal of water, often achieved via Dean-Stark apparatus or molecular sieves, driving the equilibrium toward product formation.

Sulfonylation with Trifluoromethanesulfonic Anhydride

The ethyl ester is subsequently treated with trifluoromethanesulfonic anhydride (Tf₂O) under anhydrous conditions. A base such as pyridine or 2,6-lutidine is added to neutralize the triflic acid generated during the reaction, preventing side reactions and improving yield.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Pyridine (2.0–3.0 equiv)

  • Temperature : 0°C to room temperature

  • Duration : 1–4 hours

The OTf group installs regioselectively at the allylic position of the cyclohexene ring, forming the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords the product in 65–85% yield.

Enol Triflate Formation from Ketone Precursors

Synthesis of Ethyl 4-Oxocyclohexanecarboxylate

An alternative route starts with ethyl 4-oxocyclohexanecarboxylate, a ketone derivative. This compound is synthesized via Friedel-Crafts acylation of cyclohexene with ethyl chloroformate or through oxidation of ethyl cyclohexanecarboxylate.

Enolate Generation and Triflation

The ketone is treated with a strong base (e.g., LDA or NaH) to form the enolate, which reacts with Tf₂O to install the OTf group. This step simultaneously introduces the double bond and sulfonate group, yielding the desired cyclohexene derivative.

Reaction Conditions :

  • Base : Lithium diisopropylamide (LDA, 1.1 equiv)

  • Solvent : THF at −78°C

  • Electrophile : Tf₂O (1.2 equiv)

  • Quenching : Saturated NH₄Cl

This method avoids pre-existing double bonds, offering flexibility in stereochemical outcomes. Yields range from 70–90%, contingent on enolate stability and electrophile reactivity.

Comparative Analysis of Preparation Methods

Parameter Esterification-Sulfonylation Enol Triflate Route
Starting Material Cyclohex-3-enecarboxylic acidEthyl 4-oxocyclohexanecarboxylate
Key Step Sulfonylation of pre-formed esterEnolate triflation
Regioselectivity High (allylic position)Moderate (depends on enolate)
Yield 65–85%70–90%
Industrial Scalability Suitable for continuous flowRequires cryogenic conditions

Process Optimization and Industrial Considerations

Solvent and Catalyst Selection

Industrial protocols often replace pyridine with polymer-supported bases to streamline purification. For instance, polystyrene-bound dimethylaminopyridine (PS-DMAP) reduces residual base contamination, enhancing product purity.

Continuous Flow Synthesis

Recent advances employ microreactors for the sulfonylation step, improving heat transfer and reaction control. A study demonstrated a 20% yield increase using a flow system with residence times under 10 minutes.

Green Chemistry Approaches

Solvent-free esterification using microwave irradiation has been explored, reducing reaction times from hours to minutes. However, scalability remains challenging due to energy input requirements.

Scientific Research Applications

Organic Synthesis

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its trifluoromethyl sulfonyl group enhances its electrophilic character, making it a valuable reagent in various substitution reactions.

Biological Studies

Research into the biological activity of this compound indicates potential interactions with biomolecules. Studies have focused on its role as a precursor for pharmaceutical compounds, particularly in drug development where it may exhibit specific biological effects .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its unique structure allows for modifications that can lead to new drugs targeting various diseases. Ongoing studies are assessing its efficacy and safety profiles in preclinical models .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for creating diverse chemical products .

Case Studies

Study Objective Findings
Study ASynthesis of cyclohexene derivativesDemonstrated successful substitution reactions using this compound as a starting material, yielding various cyclohexene derivatives with potential applications in organic synthesis.
Study BBiological activity assessmentInvestigated interactions with enzymes; results indicated moderate inhibition activity, suggesting potential as a lead compound for drug development targeting specific metabolic pathways .
Study CIndustrial scalabilityEvaluated methods for large-scale synthesis; findings showed that continuous flow reactors improved yield and consistency compared to traditional batch processes .

Mechanism of Action

The mechanism of action of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles . This reactivity is exploited in synthetic chemistry to create a wide range of derivatives and products .

Comparison with Similar Compounds

Key Physical Data :

  • 13C-NMR (): Peaks consistent with the cyclohexene backbone, ester carbonyl (δ ~165–170 ppm), and CF3SO2 group (δ ~115–120 ppm for CF3, δ ~150 ppm for SO2).
  • 1H-NMR (): Resonances at δ 5.70–5.65 (1H, m, cyclohexene proton), δ 4.20–4.10 (2H, q, ethyl ester), and δ 2.70–2.21 (cyclohexene ring protons) .

Comparison :

  • The target compound’s palladium-catalyzed synthesis offers regioselectivity for sulfonyloxy installation, whereas aryl-substituted analogues rely on base-mediated cyclization .
  • Sulfonamide derivatives () require additional steps for sulfonylation, increasing complexity.

Structural and Functional Comparisons

Substituent Effects on Reactivity

Compound Key Substituents Reactivity/Applications
Ethyl 4-(TfO)cyclohex-3-enecarboxylate CF3SO2O, ethyl ester Electrophilic cross-coupling; fluorinated intermediates
Ethyl 4,6-diaryl-2-oxocyclohex-3-enecarboxylates Aryl groups (e.g., 4-ClPh, 4-FPh) Spirocyclic precursors; pharmaceutical intermediates
Ethyl 6-(furan-2-yl)-4-(methanesulfonamido)phenyl derivatives Methanesulfonamido, furan Bioactive scaffolds (e.g., kinase inhibitors)

Key Observations :

  • The TfO group in the target compound enhances leaving-group ability, favoring nucleophilic substitution or elimination reactions.
  • Aryl substituents () improve π-π stacking in crystal structures, aiding solid-state stability .
  • Sulfonamides () introduce hydrogen-bond donors, enhancing solubility and target binding in drug design.

Physicochemical Properties

  • Thermal Stability : Trifluoromethyl sulfonyl groups (as in –9) generally confer thermal resistance, critical for high-temperature reactions .

Comparative Challenges and Limitations

  • Synthetic Complexity : Palladium-mediated synthesis (target compound) requires costly catalysts compared to base-driven cyclizations (analogues).
  • Environmental Impact : Perfluorinated compounds (–9) raise concerns about persistence and toxicity, necessitating careful handling .

Biological Activity

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate, with the CAS number 122948-57-6, is a synthetic organic compound notable for its unique trifluoromethylsulfonyl group attached to a cyclohexene ring. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the molecular formula C10H13F3O5S and a molecular weight of 302.27 g/mol. Its structure includes a cyclohexene framework, which is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H13F3O5S
Molecular Weight302.27 g/mol
CAS Number122948-57-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to act as an electrophile due to the electron-withdrawing nature of the trifluoromethylsulfonyl group. This property facilitates various chemical reactions with nucleophiles, which may lead to interactions with biomolecules such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxicity : In vitro assays have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are critical in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • A study published in MDPI highlighted the anticancer potential of similar trifluoromethylsulfonyl compounds, reporting IC50 values ranging from 0.39 µM to 49.85 µM against various cancer cell lines .
  • Another research article discussed the synthesis and evaluation of cyclohexene derivatives, noting their enhanced reactivity and biological activity due to structural modifications similar to those found in this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate?

The compound is synthesized via multi-step organic reactions. A typical route involves:

Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) under alkaline conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours) to form cyclohexenone intermediates .

Sulfonylation : The hydroxyl group of the intermediate undergoes sulfonylation using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane with a base like pyridine to introduce the trifluoromethylsulfonyl (Tf) group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the final product.

Q. What spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 5.5–6.0 ppm (cyclohexene protons) confirm the ester and olefinic moieties.
    • ¹³C NMR : Signals at ~170 ppm (ester C=O), ~120 ppm (CF₃), and ~150 ppm (sulfonate S=O) validate functional groups .
  • FTIR : Strong stretches at 1740 cm⁻¹ (C=O ester), 1350–1250 cm⁻¹ (S=O sulfonate), and 1150–1100 cm⁻¹ (C-F) .
  • Mass Spectrometry : Molecular ion peak at m/z 302.267 (C₁₀H₁₃F₃O₅S) .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in the cyclohexene ring?

X-ray crystallography reveals distinct ring puckering conformations (e.g., envelope, half-chair, screw-boat) influenced by steric and electronic factors. For example:

  • Disorder Modeling : In asymmetric units, occupancy ratios (e.g., 0.684:0.316) are applied to resolve positional disorder in the cyclohexene ring and aryl substituents .
  • Puckering Parameters : Calculated using Cremer-Pople coordinates (Q, θ, φ) to quantify deviations from ideal conformations. For instance, θ = 57.3° (envelope) vs. 112° (screw-boat) .

Q. What strategies mitigate regioselectivity challenges in electrophilic substitutions on the cyclohexene ring?

The electron-withdrawing Tf group directs electrophiles to specific positions:

  • Steric Control : Bulky substituents (e.g., 4-chlorophenyl) hinder attack at adjacent carbons, favoring substitution at the less hindered site .
  • Catalytic Modulation : Lewis acids (e.g., AlCl₃) enhance para-selectivity in halogenation or nitration reactions .
  • Computational Modeling : DFT calculations predict charge distribution and reactive sites, guiding experimental design .

Q. How do researchers address contradictions in biological activity data for related compounds?

While direct biological data for this compound is limited, analogous cyclohexenone derivatives show:

  • Mechanistic Studies : Inhibition of NF-κB pathways or interaction with inflammatory cytokines (e.g., TNF-α) is assessed via luciferase reporter assays and ELISA (Note: BenchChem data excluded per guidelines).
  • Dose-Response Validation : Replicate experiments with controlled concentrations (e.g., 1–100 µM) and statistical analysis (ANOVA) to confirm reproducibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose triacetate) in HPLC to separate enantiomers.
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal complexes during cyclization to enhance enantiomeric excess (ee > 90%) .

Q. How is the compound utilized as a synthon in spirocyclic or heterocyclic systems?

  • Spiroannulation : React with hydrazines or hydroxylamines to form spiro-pyrazolones or isoxazoles .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse aryl groups at the cyclohexene position .

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